molecular formula C6H10N4O B12915279 2-Methyl-1,2,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one CAS No. 62638-44-2

2-Methyl-1,2,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one

Cat. No.: B12915279
CAS No.: 62638-44-2
M. Wt: 154.17 g/mol
InChI Key: RXTFWYLPUPOLAE-UHFFFAOYSA-N
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Description

2-Methyl-1,2,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one is a heterocyclic compound that belongs to the class of imidazo[2,1-c][1,2,4]triazinones. This compound is characterized by its unique fused ring structure, which includes both imidazole and triazine rings. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,2,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-methylimidazole with cyanogen bromide, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired triazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,2,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the imidazole and triazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazo[2,1-c][1,2,4]triazinones, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Methyl-1,2,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its potential as an antimicrobial, antiviral, and anticancer agent.

    Industry: It is used in the development of new materials with specific properties, such as catalysts and polymers.

Mechanism of Action

The mechanism of action of 2-Methyl-1,2,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with DNA and RNA, affecting their function and expression.

Comparison with Similar Compounds

Similar Compounds

    2,3,6,7-Tetrahydroimidazo[2,1-b]thiazolium bromide: This compound shares a similar fused ring structure but includes a thiazole ring instead of a triazine ring.

    8-Aryl-3-phenyl-6,7-dihydro-4H-imidazo[2,1-c][1,2,4]triazin-4-ones: These derivatives have similar core structures with varying substituents.

Uniqueness

2-Methyl-1,2,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazin-3(4H)-one is unique due to its specific substitution pattern and the presence of a methyl group at the 2-position. This structural feature can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

CAS No.

62638-44-2

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

2-methyl-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazin-3-one

InChI

InChI=1S/C6H10N4O/c1-9-5(11)4-10-3-2-7-6(10)8-9/h2-4H2,1H3,(H,7,8)

InChI Key

RXTFWYLPUPOLAE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CN2CCN=C2N1

Origin of Product

United States

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